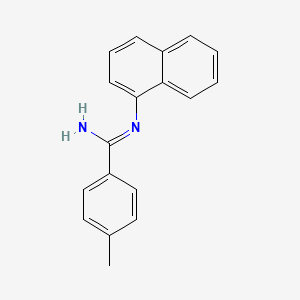
4-Methyl-N'-(naphthalen-1-yl)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N’-(naphthalen-1-yl)benzene-1-carboximidamide is an organic compound that belongs to the class of carboximidamides. This compound is characterized by the presence of a naphthalene ring attached to a benzene ring, which is further substituted with a methyl group and a carboximidamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Methyl-N’-(naphthalen-1-yl)benzene-1-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzonitrile and 1-naphthylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Synthetic Route: The synthetic route may involve the formation of an intermediate compound, which is then converted to the final product through a series of chemical reactions.
Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-Methyl-N’-(naphthalen-1-yl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs.
Scientific Research Applications
4-Methyl-N’-(naphthalen-1-yl)benzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-(naphthalen-1-yl)benzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-Methyl-N’-(naphthalen-1-yl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
4-Methyl-N-(naphthalen-1-yl)benzamide: This compound has a similar structure but differs in the functional group attached to the benzene ring.
4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide: This compound contains a sulfonamide group instead of a carboximidamide group.
1,4-Bis(naphthalen-1-ylethynyl)benzene: This compound features a different substitution pattern on the benzene ring.
The uniqueness of 4-Methyl-N’-(naphthalen-1-yl)benzene-1-carboximidamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
72687-45-7 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-methyl-N'-naphthalen-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C18H16N2/c1-13-9-11-15(12-10-13)18(19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H2,19,20) |
InChI Key |
IBAQSGUJEXUGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
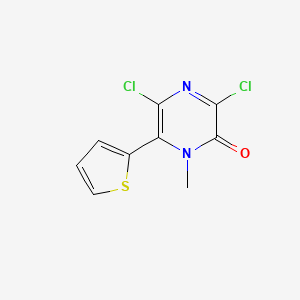

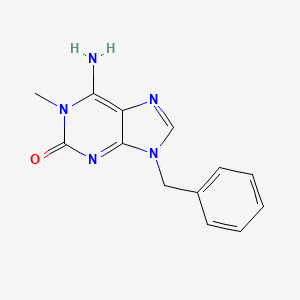
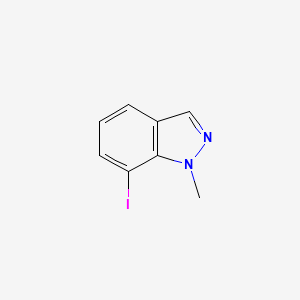


![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
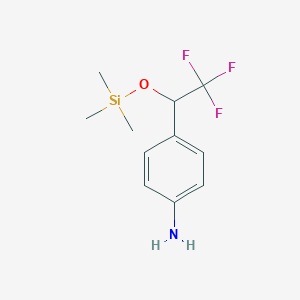



![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
